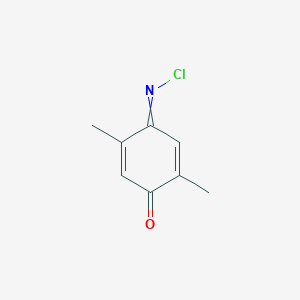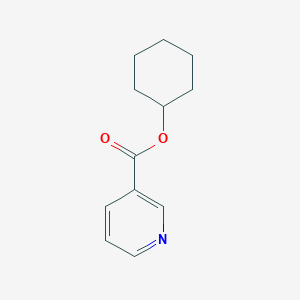
8-Quinolinolium 4',7'-dibromo-3'-hydroxy-2'-naphthoate, copper (II) chelate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate is a complex compound with the molecular formula C40H20Br4CuN2O6 This compound is known for its unique chemical structure, which includes a quinolinolium moiety and a naphthoate group, both of which are brominated and hydroxylated The copper (II) ion is chelated by these groups, forming a stable complex
准备方法
The synthesis of 8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate typically involves multiple steps. The initial step often includes the bromination of quinolinolium and naphthoate precursors. This is followed by the hydroxylation of the naphthoate group. The final step involves the chelation of the copper (II) ion with the brominated and hydroxylated quinolinolium and naphthoate groups under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The copper (II) ion can be reduced to copper (I) under certain conditions.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学研究应用
8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stable chelate structure.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential neuroprotective effects.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate involves its ability to chelate metal ions, particularly copper (II). This chelation stabilizes the compound and allows it to interact with various molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The molecular pathways involved include the inhibition of metalloproteinases and the generation of reactive oxygen species .
相似化合物的比较
8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Copper (II) acetate: Used as a catalyst in organic synthesis.
属性
CAS 编号 |
63717-34-0 |
|---|---|
分子式 |
C40H20Br4CuN2O6 |
分子量 |
1007.8 g/mol |
IUPAC 名称 |
copper;1,6-dibromo-3-quinolin-8-yloxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H11Br2NO3.Cu/c2*21-13-6-7-14-12(9-13)10-15(19(24)17(14)22)20(25)26-16-5-1-3-11-4-2-8-23-18(11)16;/h2*1-10,24H;/q;;+2/p-2 |
InChI 键 |
OANPRVVKDKDEMU-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=C(C(=C4C=CC(=CC4=C3)Br)Br)[O-])N=CC=C2.C1=CC2=C(C(=C1)OC(=O)C3=C(C(=C4C=CC(=CC4=C3)Br)Br)[O-])N=CC=C2.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)








![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)


![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
